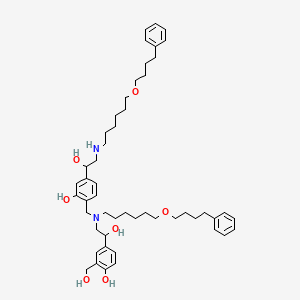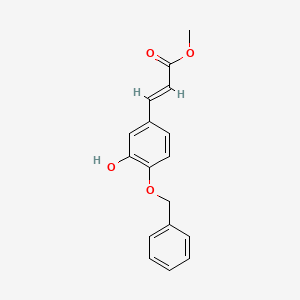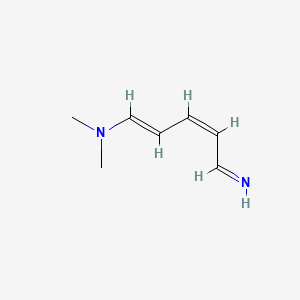
Salmeterol EP Impurity G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salmeterol EP Impurity G: is a chemical compound with the molecular formula C50H72N2O7 and a molecular weight of 813.1 g/mol . It is an impurity associated with the pharmaceutical compound Salmeterol, which is a long-acting beta-2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) . This compound is used as a reference standard in pharmaceutical research to ensure the quality and purity of Salmeterol .
Mécanisme D'action
Target of Action
Salmeterol EP Impurity G, like Salmeterol, primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of smooth muscle relaxation and bronchodilation, making them key targets in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Mode of Action
this compound is hypothesized to bind to two sites on the beta-2 adrenoceptor . The saligenin moiety binds to the active site of the beta-2 adrenoceptor . The hydrophilic tail of salmeterol binds to leucine residues in the exo-site of the beta-2 adrenoceptor almost irreversibly, allowing salmeterol to persist in the active site .
Biochemical Pathways
The activation of beta-2 adrenergic receptors by this compound triggers a cascade of biochemical events. This leads to the activation of adenylate cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP). The increase in cAMP levels results in the relaxation of bronchial smooth muscle and inhibits the release of hypersensitivity mediators from cells, particularly from mast cells .
Pharmacokinetics
It’s likely that it shares similar adme (absorption, distribution, metabolism, and excretion) properties with salmeterol .
Result of Action
The primary result of this compound’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This helps to alleviate symptoms associated with conditions such as asthma and COPD .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
Analyse Biochimique
Biochemical Properties
Salmeterol EP Impurity G plays a significant role in biochemical reactions due to its structural similarity to salmeterol. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it binds to β2 adrenergic receptors, which are G protein-coupled receptors involved in the regulation of smooth muscle relaxation. The interaction between this compound and β2 adrenergic receptors leads to the activation of adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels and resulting in bronchodilation .
Cellular Effects
This compound affects various cell types and cellular processes. In airway smooth muscle cells, it promotes relaxation by increasing cAMP levels, which in turn activates protein kinase A (PKA). PKA phosphorylates target proteins, leading to the inhibition of myosin light chain kinase and subsequent muscle relaxation. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of β2 adrenergic receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to β2 adrenergic receptors on the cell surface. This binding triggers a conformational change in the receptor, activating the associated G protein. The activated G protein stimulates adenylate cyclase, leading to an increase in cAMP levels. Elevated cAMP activates PKA, which phosphorylates various target proteins, resulting in bronchodilation and other cellular effects. This compound also modulates gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature, light, and pH. Over time, this compound may degrade, leading to a decrease in its potency and efficacy. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can result in desensitization of β2 adrenergic receptors, reducing its effectiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively induces bronchodilation without significant adverse effects. At higher doses, this compound can cause toxic effects, including tachycardia, tremors, and hypokalemia. These adverse effects are primarily due to the overstimulation of β2 adrenergic receptors and the subsequent activation of downstream signaling pathways .
Metabolic Pathways
This compound is metabolized through various pathways, including oxidation and conjugation. The primary enzyme involved in its metabolism is cytochrome P450 3A4 (CYP3A4), which catalyzes the aliphatic oxidation of the compound. The major metabolite of this compound is α-hydroxysalmeterol, which is further conjugated and excreted predominantly in the feces. The metabolism of this compound can affect its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can influence its pharmacological activity and therapeutic effects .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. The compound is primarily found in the cytoplasm and cell membrane, where it interacts with β2 adrenergic receptors. Post-translational modifications, such as phosphorylation, can influence the targeting and localization of this compound within cells. These modifications can affect the compound’s activity and function .
Méthodes De Préparation
The preparation of Salmeterol EP Impurity G involves specific synthetic routes and reaction conditions. One documented process for its preparation includes the use of various chemical reagents and catalysts under controlled conditions . The synthesis typically involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final impurity . Industrial production methods for this compound are designed to ensure high purity and yield, often involving custom synthesis techniques .
Analyse Des Réactions Chimiques
Salmeterol EP Impurity G undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Salmeterol EP Impurity G has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in the development and quality control of Salmeterol.
Analytical Chemistry: It is used in method validation and stability studies to identify and quantify impurities in pharmaceutical formulations.
Toxicology Studies: It is used to assess the genotoxic potential of impurities in drug substances.
Comparaison Avec Des Composés Similaires
Salmeterol EP Impurity G can be compared with other similar impurities associated with Salmeterol, such as:
Salmeterol EP Impurity A: Molecular formula C19H25NO3 , molecular weight 315.4 g/mol .
Salmeterol EP Impurity B: Molecular formula C23H33NO4 , molecular weight 387.5 g/mol .
Salmeterol EP Impurity C: Molecular formula C24H35NO4 , molecular weight 401.6 g/mol .
Salmeterol EP Impurity D: Molecular formula C34H47NO7 , molecular weight 581.8 g/mol .
This compound is unique due to its larger molecular structure and higher molecular weight compared to other impurities .
Propriétés
IUPAC Name |
2-[[[2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]-[6-(4-phenylbutoxy)hexyl]amino]methyl]-5-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H72N2O7/c53-40-46-35-43(27-28-47(46)54)50(57)39-52(30-14-2-4-16-32-59-34-18-12-24-42-21-9-6-10-22-42)38-45-26-25-44(36-48(45)55)49(56)37-51-29-13-1-3-15-31-58-33-17-11-23-41-19-7-5-8-20-41/h5-10,19-22,25-28,35-36,49-51,53-57H,1-4,11-18,23-24,29-34,37-40H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQSLAMRWZOBFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)CN(CCCCCCOCCCCC3=CC=CC=C3)CC(C4=CC(=C(C=C4)O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H72N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
813.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester](/img/structure/B589479.png)

![2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide](/img/structure/B589482.png)




![4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/structure/B589491.png)


